Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

MOCVD precursor volatility β-diketonate thermogravimetry barium precursor selection

Researchers requiring reproducible barium vapor delivery for MOCVD of YBCO superconductors or BaTiO₃ ferroelectrics face composition drift from undefined hydrates. Ba(TMHD)₂ monohydrate solves this with a stoichiometrically defined hydration state (~1 H₂O). - Stable vapor pressure half-life of ~9.4 h at 225 °C, enabling multi-hour deposition campaigns with minimal Ba/Y ratio drift. - 26-month ambient storage stability eliminates cryogenic infrastructure; soluble in THF/toluene for liquid-delivery or solution-based routes. - Purity ≥98% with defined melting point (175-180 °C) ensures consistent film stoichiometry run-to-run.

Molecular Formula C22H38BaO4
Molecular Weight 503.9 g/mol
CAS No. 17594-47-7
Cat. No. B091907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
CAS17594-47-7
Molecular FormulaC22H38BaO4
Molecular Weight503.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Ba+2]
InChIInChI=1S/2C11H20O2.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-;
InChIKeyNYBMVAOYALBBBH-ATMONBRVSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ba(TMHD)₂ Hydrate – MOCVD Precursor Overview


Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly designated Ba(TMHD)₂, Ba(thd)₂, or Ba(DPM)₂, is a homoleptic barium β-diketonate complex produced commercially as the monohydrate (CAS 17594-47-7 anhydrous basis) . It remains the most widely employed non-fluorinated barium precursor for metal-organic chemical vapor deposition (MOCVD) of YBa₂Cu₃O₇₋δ (YBCO) high-temperature superconductors, BaTiO₃ ferroelectrics, and related perovskite thin films [1]. The compound is characterized by its solid-state stability under inert atmosphere, a defined melting point of 175–180 °C, and sufficient volatility for vapor-phase transport at reduced pressure (0.05 mmHg at 225 °C) .

1
Non-fluorinated barium β-diketonate for vapor-phase oxide deposition
Avoids fluoride contamination in YBCO and BaTiO₃ films
2
Defined monohydrate stoichiometry (x ≈ 1 H₂O) enables reproducible vapor delivery
Eliminates compositional ambiguity of anhydrous oligomeric forms
3
Solid-state precursor with characterized melting point and vapor pressure for process modeling
Supports vaporizer temperature setpoint design

Why This Ba Precursor Cannot Be Substituted


Barium β-diketonate complexes exhibit pronounced ligand-dependent volatility, thermal stability, and compositional reproducibility that directly govern MOCVD film quality. For instance, Ba(TMHD)₂ demonstrates measurably higher volatilization than its diisovalerylmethanate (Ba(DIVM)₂) and dibutyrylmethanate (Ba(DBM)₂) counterparts [1], while the tetraethylenepentamine adduct Ba(TMHD)-tetraen—despite showing higher volatility than the parent compound—is acutely unstable and decomposes under sustained thermal load [2]. Furthermore, the degree of hydration and oligomerization critically influences vapor pressure stability; anhydrous oligomeric 'Ba(thd)₂' lacks reproducible composition, whereas the commercial hydrate (degree of hydration ~1) offers a stoichiometrically defined starting material [3]. Substituting a generic 'barium precursor' without accounting for these quantified differences risks uncontrolled vapor delivery, film stoichiometry deviation, and poor run-to-run reproducibility.

Risk
Ligand-dependent volatility: Ba(DIVM)₂ and Ba(DBM)₂ show lower volatilization than Ba(TMHD)₂; vapor delivery may shift.
Risk
Hydration-state mismatch: anhydrous oligomeric forms lack reproducible composition, which may alter film stoichiometry.
Risk
Adduct instability: Ba(TMHD)-tetraen decomposes under sustained thermal load, limiting process compatibility.

Quantitative Differentiation Evidence


Volatility Comparison Among Ba β-Diketonates

Thermogravimetric analysis (TG) directly comparing three non-fluorinated barium β-diketonates established that the volatilization of bis(dipivaloylmethanato)barium (Ba(DPM)₂, synonymous with the target compound) was unambiguously higher than that bis(diisovalerylmethanato)barium (Ba(DIVM)₂) and bis(dibutyrylmethanato)barium (Ba(DBM)₂) [1]. The melting points of Ba(DIVM)₂ and Ba(DBM)₂ were marginally lower than that of Ba(DPM)₂ (175–180 °C ), yet their inferior volatility precludes their use as drop-in replacements. The yield of Ba(DIVM)₂ and Ba(DBM)₂ was approximately three times higher than that of Ba(DPM)₂, indicating that synthetic accessibility does not translate to process suitability [1]. Additionally, the volatility of all three compounds decreased upon air exposure for only one week, underscoring the necessity of handling under inert atmosphere—a requirement equally applicable across this subclass [1].

Volatility ranking
Head-to-head
Ba(DPM)₂ > Ba(DIVM)₂ ≈ Ba(DBM)₂
Supports highest vapor transport among non-fluorinated analogs
TG under non-isothermal conditions; air sensitivity shared across subclass
MOCVD precursor volatility β-diketonate thermogravimetry barium precursor selection

Long-Term Ambient Storage Stability

Systematic evaluation of Ba(thd)₂ storage stability at room temperature over extended periods demonstrated no systematic reduction in volatility for samples stored up to 26 months [1]. This contrasts sharply with the analogous tetraethylenepentamine adduct Ba(TMHD)-tetraen, which, despite exhibiting higher initial volatility than Ba(TMHD)₂, is thermally unstable and highly sensitive to temperature changes throughout the evaporation process, undergoing thermal aging (breakdown) that compromises sustained vapor delivery [2]. The parent compound's robustness under ambient storage—provided it is protected from moisture and CO₂—constitutes a practical advantage for procurement and inventory management, as the precursor does not require cryogenic storage or immediate use following synthesis.

Ambient storage stability
Cross-study
No systematic volatility reduction ≤26 months at RT
Supports extended shelf-life without cryogenic storage
Robustness contrasts with thermally fragile adducts
precursor shelf-life long-term stability MOCVD reproducibility

Activation Energy of Evaporation

Non-isothermal thermogravimetric analysis of Ba(TMHD)₂, coupled with kinetic modeling by the Ozawa, Kissinger, and Friedman methods, yielded an average apparent activation energy for the evaporation process of 118.7 kJ·mol⁻¹ [1]. The evaporation follows a phase-boundary reaction mechanism described by the contracting surface equation [1]. This kinetic fingerprint enables process engineers to model vapor delivery rates as a function of temperature and to identify the threshold beyond which thermal decomposition competes with sublimation. By contrast, fluorinated analogs such as Ba(hfa)₂·tetraglyme operate at markedly lower temperatures (stable vapor pressure at 120 °C) [2], but their activation energies are not directly comparable due to different decomposition pathways and the risk of fluoride incorporation into oxide films.

Activation energy
Class-level
Eₐ = 118.7 kJ·mol⁻¹ (phase-boundary mechanism)
Informs vaporizer temperature setpoints for delivery modeling
Fluorinated analogs operate at markedly lower temperatures
evaporation kinetics activation energy precursor thermostability

Vapor Pressure Stability Half-Life

Low-pressure thermogravimetric analysis of Ba(DPM)₂ under typical MOCVD growth conditions reveals that its vapor pressure deteriorates approximately exponentially with a half-life of ~9.4 h [1]. This is a quantitatively defined limitation that users must accommodate via precursor replenishment strategies or by selecting alternative delivery methods (e.g., eutectic mixture formation with Ba(TMOD)₂ to enable liquid-state vaporization below 200 °C [2]). In direct comparison, the fluorinated liquid precursor Ba(hfa)₂·mep maintains stable transport for over 85 h at 120 °C [1]. This half-life datum is not a point of superiority but a critical engineering parameter that distinguishes Ba(DPM)₂ from alternatives: for deposition runs shorter than ~9 h, the vapor pressure remains within acceptable limits; for longer continuous processes, precursor recharging or adduct stabilization is mandatory.

Vapor pressure half-life
Head-to-head
∼9.4 h under typical MOCVD conditions
Defines maximum uninterrupted deposition duration
Fluorinated liquid alternatives demonstrate >85 h stable transport
vapor pressure decay precursor lifetime MOCVD process stability

Monohydrate Stoichiometry vs. Anhydrous Forms

Commercial barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is supplied as the monohydrate with a well-defined degree of hydration of approximately 1 H₂O per formula unit (linear formula Ba(OCC(CH₃)₃CHCOC(CH₃)₃)₂·xH₂O, where x ≈ 1) and a certified melting point of 175–180 °C . This contrasts with the anhydrous oligomeric material—often formulated as [Ba(thd)₂]ₙ—which exhibits variable nuclearity and irreproducible composition upon synthesis from aqueous Ba(OH)₂, decomposing on a timescale of hours at 250 °C [1]. The monohydrate form thus provides a stoichiometrically defined starting material whose batch-to-batch consistency facilitates process validation and reduces the need for empirical recalibration of precursor delivery parameters upon lot changes.

Hydrate stoichiometry
Cross-study
Defined monohydrate (∼1 H₂O); mp 175–180 °C
Ensures batch-to-batch compositional reproducibility
Anhydrous oligomers show variable nuclearity and rapid decomposition
precursor stoichiometry batch reproducibility quality control

High-Value Application Scenarios


YBCO Coated Conductors via MOCVD

Ba(TMHD)₂ is the benchmark barium precursor for reel-to-reel MOCVD of YBCO on flexible metal substrates. Its quantitatively characterized activation energy (118.7 kJ·mol⁻¹) [1] enables precise vaporizer temperature control for stable barium mass flux over deposition runs lasting up to ~9 h (vapor pressure half-life ∼9.4 h) [2]. The hydrate's defined stoichiometry minimizes Ba/Y ratio drift across multi-hour coating campaigns. For longer continuous processes, the established eutectic mixture with Ba(TMOD)₂ (melting point <200 °C) [3] provides a validated pathway to liquid-delivery MOCVD without switching to fluorinated chemistries.

BaTiO₃ Ferroelectric Thin Films

Ba(TMHD)₂ has been successfully employed in MOCVD of BaTiO₃ alongside Ti alkoxide or β-diketonate co-precursors [1]. Its superior volatility among non-fluorinated Ba β-diketonates (Ba(DPM)₂ > Ba(DIVM)₂ ≈ Ba(DBM)₂) [4] ensures adequate barium incorporation at substrate temperatures compatible with epitaxial growth on MgO or SrTiO₃. The 26-month ambient storage stability [5] allows laboratories to maintain inventory without cryogenic infrastructure, a practical advantage for academic and pilot-scale facilities.

Solution-Processed Perovskite Photovoltaics

The hydrate form's solubility in common organic solvents (THF, toluene) facilitates solution-based deposition routes as an alternative to vapor-phase methods. The well-defined hydration state (∼1 H₂O) permits accurate formulation of precursor inks for spin-coating or inkjet printing of Ba-containing perovskite layers, where uncontrolled water content would perturb crystallization kinetics and film morphology.

High-k BST Dielectric Films

Liquid-delivery MOCVD using Ba(TMHD)₂ and Sr(TMHD)₂ dissolved in THF, with Ti(O-i-Pr)₄ as the titanium source, is an industrially validated route to compositionally uniform BaₓSr₁₋ₓTiO₃ (BST) thin films [3]. The quantified vapor pressure decay half-life (∼9.4 h) [2] informs precursor solution replenishment schedules, while the non-fluorinated ligand set eliminates the risk of fluoride-induced dielectric degradation that plagues Ba(hfa)₂-based alternatives.

Application
Selection Property
Validation Focus
YBCO coated conductors
Volatility & vapor pressure half-life
Ba/Y stoichiometry drift over multi-hour runs
BaTiO₃ ferroelectric films
Non-fluorinated ligand set
Barium incorporation at epitaxial growth temperatures
Solution-processed perovskites
Defined hydration state (∼1 H₂O)
Crystallization kinetics and film morphology control
High-k BST dielectric films
Liquid-delivery MOCVD compatibility
Fluoride-induced dielectric degradation avoidance
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